molecular formula C13H17ClN2O B8242774 1'h-Spiro[piperidine-4,4'-quinolin]-2'(3'h)-one hydrochloride

1'h-Spiro[piperidine-4,4'-quinolin]-2'(3'h)-one hydrochloride

Cat. No.: B8242774
M. Wt: 252.74 g/mol
InChI Key: KPIGVGRSSULZOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'h-Spiro[piperidine-4,4'-quinolin]-2'(3'h)-one hydrochloride is a synthetic spiro-fused heterocyclic compound of significant interest in medicinal chemistry and neuroscience research. Structurally analogous spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones have been synthesized and evaluated as high-affinity ligands for the nociceptin/orphanin FQ peptide (NOP) receptor, with some derivatives demonstrating potent partial agonistic or pure antagonistic activity in pharmacological studies . This suggests its potential utility as a valuable chemical tool for probing the NOP receptor's role in pain modulation, anxiety, and substance abuse disorders. Furthermore, related spiro-fused compounds sharing the piperidine-quinoline core have been investigated for their diverse pharmacological profiles, which include demonstrating analgetic (pain-relieving), anti-histaminic, and spasmolytic (anti-spasmodic) activities in preclinical models . These findings highlight the broad research potential of this chemotype. Researchers can employ this compound as a key intermediate or reference standard in the design and development of novel neuropharmacological agents. The compound is supplied as the hydrochloride salt to enhance its stability and solubility in various experimental buffers. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should conduct all necessary safety assessments and refer to the provided Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

spiro[1,3-dihydroquinoline-4,4'-piperidine]-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.ClH/c16-12-9-13(5-7-14-8-6-13)10-3-1-2-4-11(10)15-12;/h1-4,14H,5-9H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIGVGRSSULZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)NC3=CC=CC=C23.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Quinoline-Piperidine Precursors

The spirocyclic framework is typically constructed via intramolecular cyclization. A common strategy involves condensing a substituted quinoline derivative with a piperidine precursor. For example, 6′-nitro-1′H-spiro[cyclobutyl-1,4′-quinolin]-2′(3′H)-one —a structurally analogous compound—was synthesized through a Friedländer-type reaction between 2-aminobenzaldehyde derivatives and cyclic ketones. Adapting this method, the target compound’s quinolinone moiety can be formed by cyclizing an appropriately substituted aniline with a piperidine-containing ketone under acidic conditions.

Reaction conditions for such cyclizations often involve:

  • Solvent : Ethanol, tetrahydrofuran (THF), or dioxane

  • Catalyst : Concentrated HCl or Lewis acids (e.g., ZnCl₂)

  • Temperature : Reflux (70–100°C) for 6–12 hours.

Post-cyclization, the nitro group (if present) is reduced to an amine using zinc dust and ammonium chloride in methanol/water, achieving 70–85% conversion.

Spiroannulation via Mannich Reaction

Spiroannulation methods leverage Mannich reactions to fuse the piperidine and quinoline rings. In a representative procedure:

  • A quinoline derivative bearing a secondary amine reacts with formaldehyde and a ketone (e.g., cyclobutanone) in acetic acid.

  • The intermediate undergoes intramolecular cyclization under basic conditions (e.g., Cs₂CO₃ in dioxane) to form the spiro center.

Key parameters :

  • Base : Cesium carbonate or potassium carbonate

  • Temperature : 150°C under microwave irradiation (1–2 hours)

  • Yield : 60–78% after column chromatography.

Hydrochloride Salt Formation

Protonation of the Free Base

The free base (C₁₃H₁₆N₂O) is converted to its hydrochloride salt by treatment with hydrochloric acid:

  • Dissolve the free base in anhydrous ethanol or diethyl ether.

  • Add concentrated HCl dropwise at 0–5°C to precipitate the salt.

  • Filter and wash with cold ether to isolate the product.

Optimization notes :

  • Stoichiometry : A 1:1 molar ratio of base to HCl ensures complete protonation.

  • Purity : Recrystallization from ethanol/water mixtures enhances purity (>95%).

Advanced Synthesis Techniques

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For example, alkylation of the spirocyclic core with cyclobutylmethyl bromide under microwave conditions (150°C, 1 hour) achieved 60% yield compared to 24 hours under conventional heating.

Purification and Characterization

Column Chromatography

Purification typically employs silica gel chromatography with ethyl acetate/heptane gradients (10–50% ethyl acetate). This removes unreacted starting materials and regioisomers.

Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 10.05 (s, NH), 7.12–6.96 (quinoline protons), and 3.76 (piperidine-CH₂).

  • MS (ESI) : m/z 216.28 [M+H]⁺ for the free base, 252.74 for the hydrochloride.

Comparative Analysis of Methods

MethodConditionsYieldPurity
CyclizationHCl, reflux, 12 h65%90%
Microwave alkylationCs₂CO₃, 150°C, 1 h78%95%
Salt formationHCl in ethanol, 0°C92%98%

Chemical Reactions Analysis

1’h-Spiro[piperidine-4,4’-quinolin]-2’(3’h)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

1’h-Spiro[piperidine-4,4’-quinolin]-2’(3’h)-one hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex spirocyclic compounds.

Mechanism of Action

The mechanism of action of 1’h-Spiro[piperidine-4,4’-quinolin]-2’(3’h)-one hydrochloride involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 1'H-spiro[piperidine-4,4'-quinolin]-2'(3'H)-one hydrochloride with three analogues:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Feature Synthesis Method Biological Activity
This compound 1032143-27-3 C₁₃H₁₇ClN₂O 252.74 Quinoline fused to piperidine (spiro C) Acylation + debenzylation Potential CNS activity (inferred)
Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one hydrochloride 773886-84-3 C₁₂H₁₅ClN₃O 260.72 Quinazoline fused to piperidine (spiro C) Gevald reaction with aminothiophenes Kinase inhibition (EGFR, CK2)
1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one hydrochloride 1175358-24-3 C₁₃H₁₇ClN₂O 252.74 Quinoline fused to piperidine (spiro C, different ketone position) Pd/C hydrogenation Unspecified (research chemical)
Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one 1211517-65-5 C₁₁H₁₃N₃O 203.24 Pyrrolopyridine fused to piperidine Multi-step cyclization Not reported

Key Observations :

  • Quinoline vs. Quinazoline: The quinazoline analogue (773886-84-3) exhibits kinase inhibition due to the nitrogen-rich quinazoline ring, which enhances hydrogen bonding with ATP-binding pockets .
  • Molecular Weight : All compounds adhere to Lipinski’s rule (MW < 500), ensuring drug-likeness .

Biological Activity

1'H-Spiro[piperidine-4,4'-quinolin]-2'(3'H)-one hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article delves into its biological properties, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound features a unique spirocyclic framework combining piperidine and quinoline moieties. Its molecular formula is C12H14ClN3OC_{12}H_{14}ClN_3O with a molecular weight of 259.7 g/mol. The presence of chlorine and nitrogen atoms is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may bind to receptors that regulate cellular signaling pathways, influencing processes such as apoptosis and cell cycle progression.
  • DNA Interaction : Preliminary studies suggest it could interact with DNA, potentially leading to DNA damage in cancer cells.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study conducted on various cancer cell lines demonstrated the following:

  • Cell Viability : The compound significantly reduced cell viability in HL60 leukemia cells with an IC50 value of approximately 10 µM.
  • Apoptosis Induction : Flow cytometry analysis revealed increased apoptotic cell populations upon treatment, indicating its potential as an apoptosis-inducing agent.
Cell LineIC50 (µM)Mechanism of Action
HL6010Apoptosis induction
MCF715Cell cycle arrest
HEC-1-A12DNA damage

Other Biological Activities

In addition to its anticancer effects, the compound has shown potential in other areas:

  • Antimicrobial Properties : Preliminary tests indicate activity against certain bacterial strains, suggesting a possible role in treating infections.
  • Anti-inflammatory Effects : It has been investigated for its ability to modulate inflammatory pathways, which could be beneficial in chronic inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in the piperidine or quinoline moieties can lead to changes in potency and selectivity. For instance:

  • Substituents on the Quinoline Ring : Adding electron-withdrawing groups enhances anticancer activity.
  • Piperidine Modifications : Altering the substituents on the piperidine ring can impact the compound's solubility and bioavailability.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Anticancer Study : A study published in Cancer Letters reported that treatment with this compound led to significant tumor regression in xenograft models of leukemia.
  • Mechanistic Insights : Research utilizing molecular docking simulations suggested that the compound binds effectively to the active site of PARP1, a key enzyme involved in DNA repair processes.
  • In Vivo Efficacy : In vivo studies demonstrated that administration of the compound resulted in reduced tumor growth rates and improved survival rates in treated animals compared to controls.

Q & A

Q. What are the key steps in synthesizing 1'h-spiro[piperidine-4,4'-quinolin]-2'(3'h)-one hydrochloride, and how is purity ensured?

The synthesis typically involves multi-step reactions, including spirocyclization and subsequent salt formation. Critical steps include:

  • Intramolecular acyl transfer : Facilitates spiro ring formation under mild debenzylation conditions (e.g., HCOONH₄/Pd/C) .
  • Hydrochloride salt formation : Enhances solubility and stability for biological studies .
  • Analytical validation : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, VT-¹H, 2D-NMR) and mass spectrometry (GC-MS) confirm structural integrity and purity. For example, VT-¹H NMR resolves dynamic conformational changes in the piperidine ring .

Q. Why is the hydrochloride salt form preferred in biological studies?

The hydrochloride salt improves aqueous solubility, enabling reliable in vitro assays (e.g., receptor binding studies). Stability under physiological pH conditions reduces decomposition during long-term experiments .

Q. What safety precautions are critical when handling this compound?

The compound is classified under GHS Category 4 for oral toxicity (H302) and Category 2A for eye irritation (H319). Researchers must:

  • Use PPE (gloves, goggles) and work in a fume hood.
  • Follow disposal protocols for hazardous waste (e.g., incineration via authorized facilities) .

Advanced Research Questions

Q. How can conformational dynamics of the spiro-piperidine system influence bioactivity?

The spiro center imposes steric constraints, affecting ligand-receptor interactions. Key methods include:

  • VT-¹H NMR : Identifies temperature-dependent ring puckering in the piperidine moiety .
  • X-ray crystallography : Resolves static conformations, revealing how substituents on the quinoline ring modulate binding to targets like SHP2 inhibitors .
  • Computational modeling : Molecular dynamics simulations predict binding affinities based on torsional angles .

Q. How do researchers resolve contradictions in synthetic yields or analytical data?

Variability in yields (e.g., 70–95%) arises from reaction conditions (temperature, catalyst loading). Strategies include:

  • Reaction optimization : Adjusting Pd/C catalyst ratios (2.5–5% molar) and monitoring debenzylation progress via TLC .
  • Cross-validation : Comparing NMR data with reference spectra in public databases (e.g., PubChem DTXSID40627356) to detect impurities .

Q. What methodologies are used to study its bioactivity and target selectivity?

  • Binding assays : Surface plasmon resonance (SPR) quantifies affinity for kinase targets.
  • Cellular assays : IC₅₀ values in cancer cell lines (e.g., HCT-116) are correlated with structural analogs (e.g., spiro-isochromane derivatives with 0.79–0.98 similarity scores) .
  • Metabolic stability : Liver microsome studies assess cytochrome P450 interactions .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity across studies?

Example: A compound may show potent activity in enzyme assays but low efficacy in vivo. Potential factors:

  • Solubility limitations : Hydrochloride salt stability varies in physiological buffers .
  • Off-target effects : Use siRNA knockdown or CRISPR screens to validate target specificity .
  • Species differences : Cross-test in humanized mouse models .

Comparative Studies

Q. How does this compound compare structurally and functionally to analogs like spiro-isochromane derivatives?

Parameter 1'h-Spiro[piperidine-4,4'-quinolin]-2'-one Spiro[isochroman-1,4'-piperidine]
Ring System Quinoline-piperidineIsochromane-piperidine
Bioactivity SHP2 inhibition (IC₅₀: 0.1–1 µM) Kinase modulation (IC₅₀: 0.5–5 µM)
Synthetic Complexity High (multi-step acyl transfer) Moderate (single-step cyclization)

Methodological Recommendations

Q. What strategies improve yield in large-scale synthesis?

  • Catalyst recycling : Recover Pd/C via filtration and reuse in subsequent batches .
  • pH control : Maintain reaction pH at 7–8 during debenzylation to minimize side products .

Q. How to validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Confirms target binding by measuring thermal stabilization .
  • Proteomics : SILAC-based quantification identifies off-target protein interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.